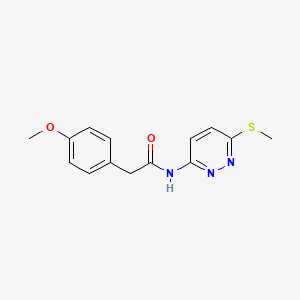![molecular formula C17H22N6OS2 B2943543 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941897-09-2](/img/structure/B2943543.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential implications in various scientific fields. Its structure incorporates diverse functional groups, making it of interest for both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions of appropriate precursors under controlled conditions.
Reaction Conditions: : The cyclization is often carried out in the presence of catalysts or under thermal conditions, followed by the attachment of thiophene and carboxamide groups via condensation or coupling reactions.
Industrial Production Methods
Large-scale production requires optimization of each step to maximize yield and purity, often involving automated systems and high-throughput screening of reaction conditions. Solvents, temperatures, and pressures are finely tuned to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The ethylthio and isopropylamino groups can undergo oxidation to form sulfoxides or amine oxides.
Reduction: : The thiophene and pyrazolo[3,4-d]pyrimidine moieties can be reduced under catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, altering the substitution pattern.
Common Reagents and Conditions
Oxidizing Agents: : For example, m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reductions.
Substituents: : Common nucleophiles or electrophiles such as halides, acids, or bases are used for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulphones, or amine oxides depending on the extent of oxidation.
Reduction Products: : Hydrogenated thiophenes or reduced pyrimidines.
Substitution Products: : Varied thiophene derivatives based on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block in the synthesis of more complex molecules, often for developing pharmaceuticals or agrochemicals.
Biology: : Investigated for its interaction with enzymes or receptors, potentially modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases by targeting specific molecular mechanisms.
Industry: : May be used in materials science, for example, in the development of novel polymers or coatings.
Mecanismo De Acción
Mechanism: : The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : The specific targets and pathways depend on the application, but could include inhibition of enzymes, modulation of receptor activity, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison: : When compared to similar pyrazolo[3,4-d]pyrimidine derivatives, its unique ethylthio and isopropylamino substitutions provide distinct chemical properties and biological activities.
Similar Compounds: : Other pyrazolo[3,4-d]pyrimidines, compounds with thiophene carboxamide moieties, or similar heterocyclic structures with different functional groups.
Propiedades
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS2/c1-4-25-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-26-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPGYGGRYKMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
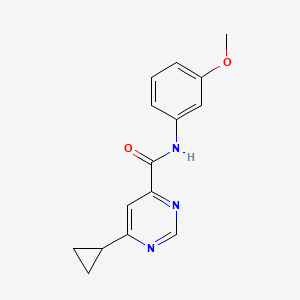
![(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2943463.png)
![3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2943465.png)
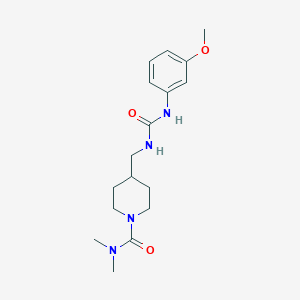
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)
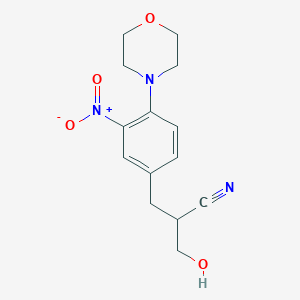

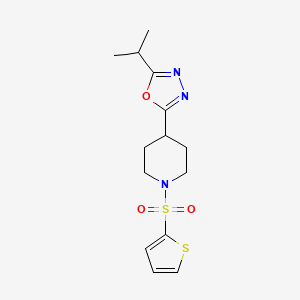
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)


